4-(3-FLUORO-4-METHYLBENZENESULFONYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLINE
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Overview
Description
4-(3-FLUORO-4-METHYLBENZENESULFONYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLINE is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-FLUORO-4-METHYLBENZENESULFONYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the sulfonyl group: The sulfonyl group can be introduced via sulfonation reactions using sulfonyl chlorides.
Attachment of the thiomorpholine moiety: This step may involve nucleophilic substitution reactions where thiomorpholine reacts with a suitable leaving group on the quinoline core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-FLUORO-4-METHYLBENZENESULFONYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the quinoline core.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups.
Scientific Research Applications
4-(3-FLUORO-4-METHYLBENZENESULFONYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLINE may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug discovery and development, particularly for diseases where quinoline derivatives have shown efficacy.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-(3-FLUORO-4-METHYLBENZENESULFONYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLINE would depend on its specific interactions with molecular targets. Typically, quinoline derivatives interact with enzymes, receptors, or nucleic acids, affecting various biological pathways. The sulfonyl and thiomorpholine groups may enhance binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug.
Sulfonylquinolines: Compounds with similar sulfonyl groups attached to the quinoline core.
Uniqueness
4-(3-FLUORO-4-METHYLBENZENESULFONYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLINE is unique due to the presence of both the fluoromethylbenzenesulfonyl and thiomorpholine-carbonyl groups. These functional groups may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
[4-(3-fluoro-4-methylphenyl)sulfonylquinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3S2/c1-14-6-7-15(12-18(14)22)29(26,27)20-16-4-2-3-5-19(16)23-13-17(20)21(25)24-8-10-28-11-9-24/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXHPJDNTSYDFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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